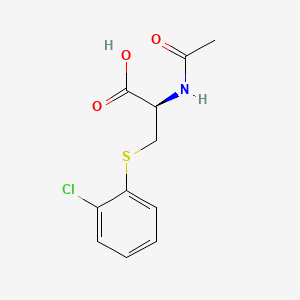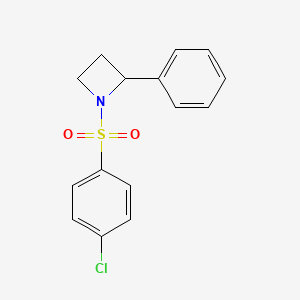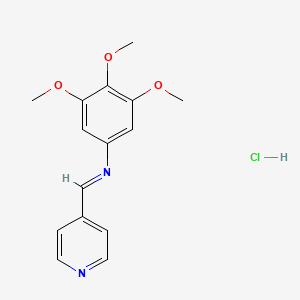
3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a pyridinylmethylene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its monohydrochloride form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques and equipment to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy groups and the pyridinylmethylene group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzene and pyridine compounds .
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
- 3,4,5-Trimethoxy-N-(2-pyridinyl)benzamide hydrochloride
- 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide
Uniqueness
3,4,5-Trimethoxy-N-(4-pyridinylmethylene)benzenamine monohydrochloride is unique due to its specific combination of methoxy and pyridinylmethylene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
75273-85-7 |
|---|---|
Molekularformel |
C15H17ClN2O3 |
Molekulargewicht |
308.76 g/mol |
IUPAC-Name |
1-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)methanimine;hydrochloride |
InChI |
InChI=1S/C15H16N2O3.ClH/c1-18-13-8-12(9-14(19-2)15(13)20-3)17-10-11-4-6-16-7-5-11;/h4-10H,1-3H3;1H |
InChI-Schlüssel |
GMSWPKXEHIQLJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)N=CC2=CC=NC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


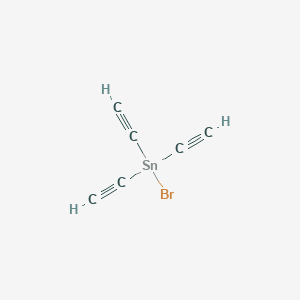
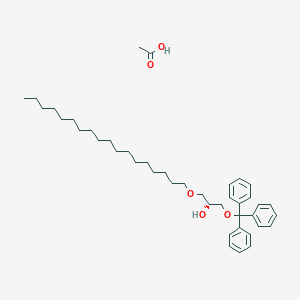
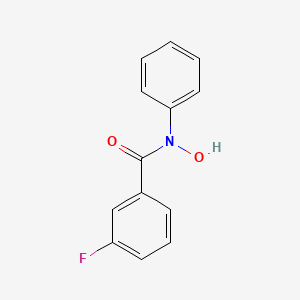
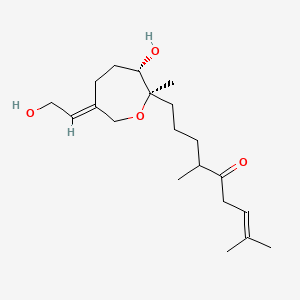
![1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]-](/img/structure/B14436873.png)
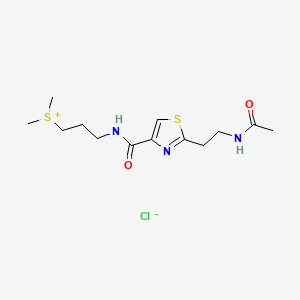
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14436887.png)
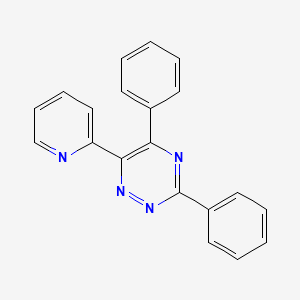
![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)

